

Spectroscopic Blueprint of Novel 4-Nitroisoxazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitroisoxazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group at the 4-position of the isoxazole ring can significantly modulate the molecule's electronic properties and biological activity, leading to the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic characterization of a series of novel **4-nitroisoxazole** derivatives, offering a comprehensive resource for researchers engaged in the synthesis, analysis, and application of these promising compounds. The methodologies and data presented herein are crucial for the unambiguous structural elucidation and quality control essential in drug discovery and development.

Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility of scientific findings. The following sections outline the methodologies for the synthesis and spectroscopic analysis of **4-nitroisoxazole** derivatives.

General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common and effective method for the synthesis of 4-nitro-3-phenylisoxazole derivatives is through a [3+2] cycloaddition reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) A general procedure involves the reaction of a substituted phenyloxime with a nitro-containing dienophile.

Materials:

- Substituted benzaldehyde oxime (1.0 mmol)
- Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)
- N-Chlorosuccinimide (NCS) (2.0 mmol)
- Triethylamine (TEA) (1.0 mmol)
- N,N-Dimethylformamide (DMF) (6 mL)

Procedure:

- To a solution of the substituted benzaldehyde oxime in DMF, triethylamine is added, and the mixture is stirred at room temperature.
- N-Chlorosuccinimide is added to the mixture, which is then stirred for a designated period.
- Dimethyl-(2-nitrovinyl)-amine is subsequently added, and the reaction is allowed to proceed at 25 °C for 6 hours.[\[2\]](#)
- Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 4-nitro-3-phenylisoxazole derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

- Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker MR-500, operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.
- Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are typically reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
- Instrumentation: A high-resolution FTIR spectrometer is used.
- Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). For nitroaromatic compounds, characteristic bands for the nitro group are expected.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of the synthesized compounds.

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: An ESI (Electrospray Ionization) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) is commonly used.
- Data Acquisition: The instrument is calibrated with a known standard to ensure high mass accuracy. The data is reported as the mass-to-charge ratio (m/z).

Data Presentation

The following tables summarize the spectroscopic data for a selection of novel **4-nitroisoxazole** derivatives.

Table 1: ^1H NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in CDCl_3

Compound	Ar-H (δ , ppm)	Ioxazole-H (δ , ppm)	Other Protons (δ , ppm)
5o	7.50-7.65 (m, 5H)	8.60 (s, 1H)	-
5p	7.30 (d, $J=8.0$ Hz, 2H), 7.55 (d, $J=8.0$ Hz, 2H)	8.58 (s, 1H)	2.45 (s, 3H, $-\text{CH}_3$)
5q	7.05 (d, $J=8.5$ Hz, 2H), 7.60 (d, $J=8.5$ Hz, 2H)	8.55 (s, 1H)	3.90 (s, 3H, $-\text{OCH}_3$)
5r	7.70 (d, $J=8.0$ Hz, 2H), 7.80 (d, $J=8.0$ Hz, 2H)	8.65 (s, 1H)	-

Table 2: ^{13}C NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in CDCl_3

Compound	Ar-C (δ , ppm)	Isoxazole-C (δ , ppm)	Other Carbons (δ , ppm)
5o	128.5, 129.3, 130.8, 131.5	118.2, 155.4, 158.9	-
5p	125.8, 129.5, 130.0, 142.0	118.0, 155.2, 158.8	21.6 (-CH ₃)
5q	114.5, 120.2, 130.5, 162.0	117.8, 155.0, 158.7	55.6 (-OCH ₃)
5r	124.0, 130.0, 134.5, 149.0	118.5, 155.8, 158.5	-

Table 3: FT-IR and HRMS Data for Selected 4-Nitro-3-phenylisoxazole Derivatives

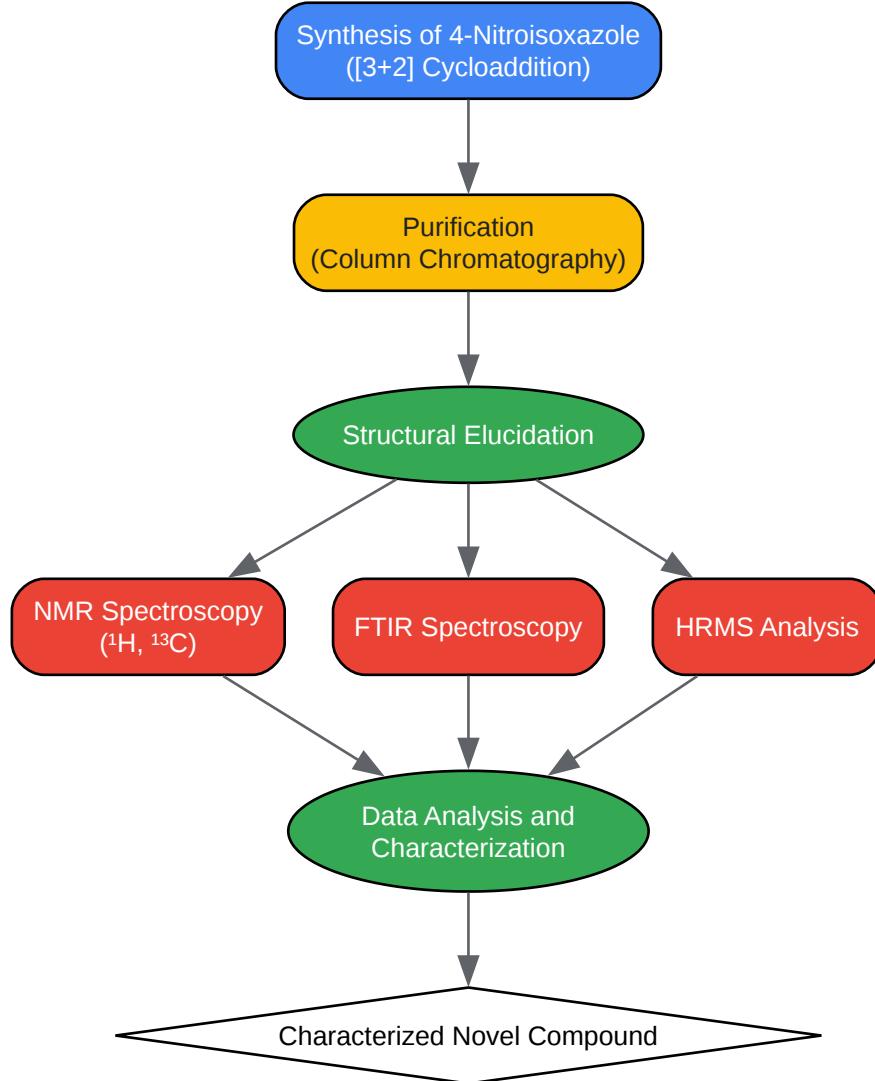
Compound	FT-IR (cm^{-1}) - Key Bands	HRMS (m/z) [M+H] ⁺ Calculated	HRMS (m/z) [M+H] ⁺ Found
5o	1525 (NO ₂ asym), 1350 (NO ₂ sym), 1600 (C=N)	205.0502	205.0505
5p	1528 (NO ₂ asym), 1348 (NO ₂ sym), 1605 (C=N)	219.0659	219.0662
5q	1526 (NO ₂ asym), 1352 (NO ₂ sym), 1608 (C=N)	235.0608	235.0611
5r	1530 (NO ₂ asym), 1345 (NO ₂ sym), 1598 (C=N)	250.0353	250.0356

Note: The data presented in the tables are representative examples and may vary slightly based on the specific instrumentation and experimental conditions.

Visualization of Key Processes

Diagrams created using the DOT language illustrate the fundamental structure and analytical workflow for the characterization of novel **4-nitroisoxazole** derivatives.

General structure of a **4-nitroisoxazole** derivative.



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